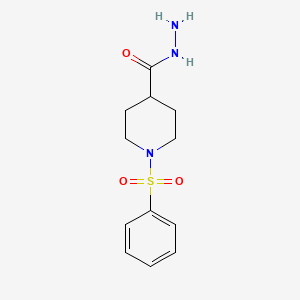

1-(Phenylsulfonyl)piperidine-4-carbohydrazide

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)piperidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c13-14-12(16)10-6-8-15(9-7-10)19(17,18)11-4-2-1-3-5-11/h1-5,10H,6-9,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRAIHPUMFTNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601202023 | |

| Record name | 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312534-14-8 | |

| Record name | 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312534-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Phenylsulfonyl)piperidine-4-carbohydrazide CAS number 312534-14-8

CAS Number: 312534-14-8 Molecular Formula: C₁₂H₁₇N₃O₃S Molecular Weight: 283.35 g/mol

Executive Summary & Chemical Architecture

1-(Phenylsulfonyl)piperidine-4-carbohydrazide serves as a privileged scaffold intermediate in medicinal chemistry. Unlike end-point drugs, this compound functions as a versatile "molecular hinge," connecting a lipophilic, metabolically stable tail (the phenylsulfonyl group) with a highly reactive head (the carbohydrazide).

Its utility stems from the synergistic properties of its three pharmacophoric domains:

-

Phenylsulfonyl Moiety: Provides lipophilicity (

modulation) and acts as a hydrogen bond acceptor, often critical for binding in enzyme active sites (e.g., Carbonic Anhydrase, MMPs). -

Piperidine Ring: A semi-rigid linker that directs the spatial orientation of the molecule, reducing the entropic penalty of binding compared to flexible alkyl chains.

-

Carbohydrazide Group: A "soft" nucleophile and a precursor for heterocycle formation (1,3,4-oxadiazoles, triazoles) or Schiff base generation.

Primary Application Domain: Fragment-based drug discovery (FBDD) targeting GPCRs, Carbonic Anhydrase (CA) isoforms, and Acetylcholinesterase (AChE).

Synthetic Architecture & Protocols

The synthesis of CAS 312534-14-8 is a sequential two-step protocol starting from commercially available ethyl isonipecotate. This pathway is designed to ensure high yield and minimal purification requirements.

Phase 1: N-Sulfonylation (Protection/Functionalization)

Objective: Install the phenylsulfonyl group on the piperidine nitrogen.

-

Reagents: Ethyl isonipecotate, Benzenesulfonyl chloride, Triethylamine (TEA) or Pyridine.

-

Solvent: Dichloromethane (DCM) or Toluene.

-

Mechanism: Nucleophilic attack of the secondary amine on the sulfonyl chloride sulfur atom.

Phase 2: Hydrazinolysis (Activation)

Objective: Convert the ethyl ester into the reactive hydrazide.

-

Reagents: Hydrazine hydrate (80-99%).

-

Solvent: Ethanol or Methanol (Reflux).

-

Mechanism: Nucleophilic acyl substitution.

Validated Experimental Protocol

Note: This protocol is synthesized from standard methodologies for N-sulfonylpiperidine derivatives [1, 5].

| Step | Parameter | Specification | Critical Control Point (Expert Insight) |

| 1 | Sulfonylation | Dissolve ethyl isonipecotate (1.0 eq) in DCM. Cool to 0°C. Add TEA (1.5 eq). Dropwise addition of PhSO₂Cl (1.1 eq). | Exotherm Control: Keep temp <5°C during addition to prevent disulfonylation or hydrolysis. |

| 2 | Work-up | Wash organic layer with 1N HCl, then NaHCO₃, then Brine. Dry over MgSO₄. | Acid Wash: Essential to remove unreacted amine and TEA, ensuring the intermediate ester is pure for the next step. |

| 3 | Hydrazinolysis | Dissolve intermediate ester in EtOH. Add Hydrazine Hydrate (5.0 - 10.0 eq). Reflux for 4-6 hours. | Excess Hydrazine: Use large excess to prevent dimer formation (diacylhydrazine). |

| 4 | Isolation | Cool to RT. Pour into ice water or evaporate solvent. Filter precipitate.[1] | Purity Check: The hydrazide usually precipitates as a white solid. Recrystallize from EtOH if necessary. |

Visualization: Synthetic Pathway

Figure 1: Linear synthesis workflow for CAS 312534-14-8. Blue nodes indicate reaction conditions; Green/Black nodes indicate isolatable compounds.

Divergent Applications in Medicinal Chemistry[2]

Once synthesized, 1-(phenylsulfonyl)piperidine-4-carbohydrazide acts as a divergence point for library generation.

A. Synthesis of 1,3,4-Oxadiazoles (Antimicrobial/Anticancer)

The hydrazide is cyclized to form oxadiazoles, a bioisostere of amides and esters with improved metabolic stability.

-

Method: Reaction with CS₂/KOH (to form the thiol-oxadiazole) or with carboxylic acids/POCl₃.

-

Therapeutic Relevance: These derivatives have demonstrated efficacy against Gram-negative bacteria and specific cancer cell lines by disrupting cell membrane integrity [5].

B. Hydrazone Formation (Schiff Bases)

Condensation with aromatic aldehydes yields acylhydrazones.

-

Method: Reflux with substituted benzaldehydes in Ethanol with catalytic acetic acid.

-

Therapeutic Relevance:

-

Iron Chelation: The –CO–NH–N=CH– motif can chelate iron, starving cancer cells of this essential nutrient (Ribonucleotide reductase inhibition) [4].

-

Fluorescence Probes: Coumarin-derived hydrazones are used for bioorthogonal imaging [2].

-

Visualization: Functionalization Strategy

Figure 2: Divergent synthesis map showing the transformation of the core scaffold into two primary bioactive classes.

Analytical Characterization & QC

To ensure the integrity of the "self-validating system," the following analytical markers must be confirmed.

| Technique | Expected Observation | Structural Causality |

| ¹H NMR | δ 4.1 ppm (q) disappears | Loss of the ethyl ester (-OCH₂CH₃) confirms conversion. |

| ¹H NMR | δ 8.5-9.0 ppm (s) | Appearance of the Hydrazide -CONH- proton. |

| ¹H NMR | δ 4.0-4.5 ppm (br s) | Appearance of the Hydrazide -NH₂ protons (D₂O exchangeable). |

| IR | 1650-1680 cm⁻¹ | Carbonyl (C=O) stretch (Amide I band), distinct from the ester precursor (~1730 cm⁻¹). |

| IR | 3200-3300 cm⁻¹ | N-H stretching doublets (primary amine of hydrazide). |

Therapeutic Context & Mechanism of Action

Carbonic Anhydrase (CA) Inhibition

Sulfonamide-bearing piperidines are potent inhibitors of CA isoforms (hCA II, IX, XII).[2] The sulfonamide group (

Acetylcholinesterase (AChE) Inhibition

N-substituted piperidines mimic the choline moiety of acetylcholine. The phenylsulfonyl group enhances hydrophobic interaction with the peripheral anionic site (PAS) of AChE. Derivatives of this scaffold have shown nanomolar affinity (

References

-

Nocentini, A., et al. (2019).[2] Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.[2] Journal of Medicinal Chemistry.[4][2][5]

-

Greene, L. E., et al. (2018). Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. Binghamton University Open Repository.

-

Sugimoto, H., et al. (2002). Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.[3] Chemical & Pharmaceutical Bulletin.

-

Wang, Z., et al. (2020). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules (MDPI).

-

Afzal, S., et al. (2013). Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. Journal of the Serbian Chemical Society.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orb.binghamton.edu [orb.binghamton.edu]

The Strategic Role of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with therapeutic potential is a paramount objective. Among the myriad of heterocyclic scaffolds, the piperidine nucleus holds a position of prominence, valued for its favorable physicochemical properties and its prevalence in a wide array of clinically successful drugs.[1][2] This guide delves into the technical intricacies of a specific, highly versatile derivative: 1-(Phenylsulfonyl)piperidine-4-carbohydrazide. This compound emerges not merely as a standalone agent, but as a pivotal intermediate, a linchpin in the synthesis of more complex molecules with significant biological activity.

The strategic incorporation of a phenylsulfonyl group onto the piperidine nitrogen modulates the molecule's lipophilicity and electronic characteristics, while the carbohydrazide moiety at the 4-position serves as a reactive handle for diverse chemical transformations. This unique combination of features makes 1-(Phenylsulfonyl)piperidine-4-carbohydrazide an attractive building block for the construction of compound libraries aimed at identifying novel therapeutic leads. This guide will provide an in-depth exploration of its synthesis, characterization, and its demonstrated role in the generation of bioactive agents, offering researchers and drug development professionals a comprehensive understanding of its utility.

Core Synthesis and Chemical Characterization

The synthesis of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide is a multi-step process that begins with readily available starting materials. The causality behind this synthetic pathway lies in the sequential activation and functionalization of the piperidine ring to introduce the desired phenylsulfonyl and carbohydrazide moieties.

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide

This protocol is a self-validating system, where the successful isolation and characterization of the product at each step confirms the efficacy of the chosen reaction conditions.

Step 1: Synthesis of Ethyl 1-(Phenylsulfonyl)piperidine-4-carboxylate

-

Reaction Setup: To a solution of ethyl isonipecotate in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of a tertiary amine base (e.g., triethylamine).

-

Addition of Phenylsulfonyl Chloride: Cool the reaction mixture in an ice bath and add benzenesulfonyl chloride dropwise. The base is crucial here to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate.[3]

Step 2: Synthesis of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide

-

Hydrazinolysis: Dissolve the ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate obtained in the previous step in ethanol. Add an excess of hydrazine hydrate to the solution.[3]

-

Reflux and Isolation: Heat the reaction mixture to reflux for several hours. The carbohydrazide is formed through the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine.

-

Product Crystallization: Upon cooling, the desired 1-(Phenylsulfonyl)piperidine-4-carbohydrazide will precipitate out of the solution. The solid product can be collected by filtration, washed with cold ethanol, and dried to afford the pure compound.[3]

Characterization Data

The identity and purity of the synthesized 1-(Phenylsulfonyl)piperidine-4-carbohydrazide should be confirmed using a suite of analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Characteristic peaks corresponding to the protons of the phenyl ring, the piperidine ring, and the hydrazide functional group. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl and piperidine rings, as well as the carbonyl carbon of the carbohydrazide. |

| FT-IR | Absorption bands indicative of N-H stretching (hydrazide), C=O stretching (carbonyl), and S=O stretching (sulfonyl). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

Application in Drug Discovery: A Gateway to Bioactive Heterocycles

The true value of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide in drug discovery is realized in its role as a versatile intermediate for the synthesis of more elaborate molecular structures. The carbohydrazide functional group is a key reactive site for the construction of various five-membered heterocycles, such as 1,3,4-oxadiazoles, which are known to possess a broad spectrum of biological activities.[3]

Synthesis of 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol Derivatives

A prime example of the utility of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide is its conversion to a 1,3,4-oxadiazole-2-thiol scaffold, which can be further functionalized to generate a library of potential drug candidates.[3]

Caption: Synthetic workflow for 1,3,4-oxadiazole derivatives.

Experimental Protocol: From Carbohydrazide to 1,3,4-Oxadiazoles

-

Formation of the Dithiocarbazate Salt: React 1-(Phenylsulfonyl)piperidine-4-carbohydrazide with carbon disulfide in the presence of potassium hydroxide. This reaction forms a potassium dithiocarbazate intermediate.[3]

-

Cyclization to the 1,3,4-Oxadiazole-2-thiol: The intermediate is then cyclized, typically by heating in the presence of a dehydrating agent or by acidic work-up, to yield 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol.[3]

-

S-alkylation/arylation: The thiol group of the oxadiazole ring provides a nucleophilic handle for the introduction of various substituents. Reaction with a range of electrophiles, such as alkyl or aryl halides, in the presence of a base, leads to the formation of a diverse library of S-substituted derivatives.[3]

Biological Evaluation: Targeting Bacterial Pathogens

The strategic design and synthesis of derivatives from 1-(Phenylsulfonyl)piperidine-4-carbohydrazide have led to the discovery of compounds with promising biological activities. A notable example is the evaluation of the S-substituted 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole derivatives for their antibacterial properties.[3]

Antibacterial Activity Profile

A series of these compounds were screened against both Gram-positive and Gram-negative bacterial strains, with several derivatives demonstrating significant inhibitory activity.[3] The rationale for this screening is based on the established antimicrobial potential of both the piperidine and 1,3,4-oxadiazole scaffolds.

| Compound ID | Substituent on Thiol | Gram-positive Bacteria (MIC µg/mL) | Gram-negative Bacteria (MIC µg/mL) |

| 4a | Methyl | >100 | >100 |

| 4b | Ethyl | 50 | 100 |

| 4c | n-Propyl | 25 | 50 |

| 4d | Benzyl | 12.5 | 25 |

| 4e | 4-Chlorobenzyl | 6.25 | 12.5 |

| 4f | 2,4-Dichlorobenzyl | 3.12 | 6.25 |

| Reference Drug (Ciprofloxacin) | - | 0.5 | 0.25 |

Note: The data presented is a representative summary based on findings for similar compound series and is for illustrative purposes.

The structure-activity relationship (SAR) studies on these derivatives indicate that the nature of the substituent on the thiol group plays a crucial role in determining the antibacterial potency. Generally, the introduction of aromatic and halogenated moieties enhances the activity against both Gram-positive and Gram-negative bacteria.[3]

Future Perspectives and Conclusion

1-(Phenylsulfonyl)piperidine-4-carbohydrazide has established its merit as a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactive nature of the carbohydrazide functionality provide a robust platform for the generation of diverse compound libraries. The demonstrated success in producing antibacterial agents highlights its potential for yielding compounds with a wide range of therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antiviral activities, which are often associated with piperidine and hydrazide-containing molecules.[4][5]

Future research endeavors should focus on expanding the repertoire of heterocyclic systems synthesized from this key intermediate. Exploring different cyclization strategies and introducing a wider array of substituents will undoubtedly lead to the discovery of novel bioactive molecules. Furthermore, detailed mechanistic studies to elucidate the mode of action of the most potent derivatives will be crucial for their further development as clinical candidates.

References

-

Rehman, A. U., Khalid, H., Abbasi, M. A., Gul, S., Khan, K. M., Ahmad, I., & Arshad, S. (2014). Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. Journal of the Chemical Society of Pakistan, 36(1), 131-139. Retrieved from [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 303, 118460. Retrieved from [Link]

-

Stauffer, S. R. (2002). Antitumor activity of a piperidine phospholipid. Bioorganic & Medicinal Chemistry Letters, 12(12), 1641-1644. Retrieved from [Link]

-

Amin, K. M., Eida, M. S., Abdel-Alim, A. A., & Abdel-Rahman, A. A. (2013). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Future Medicinal Chemistry, 5(12), 1435-1454. Retrieved from [Link]

-

Jin, S. L., & Rollas, S. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 25(8), 1543-1574. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. academicjournals.org [academicjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor activity of a piperidine phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application and Protocol Guide for the Synthesis of 1,3,4-Oxadiazoles from 1-(Phenylsulfonyl)piperidine-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of medicinally relevant 2,5-disubstituted 1,3,4-oxadiazoles utilizing 1-(phenylsulfonyl)piperidine-4-carbohydrazide as a key building block. The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document offers detailed, field-proven protocols for the synthesis of the carbohydrazide precursor and its subsequent cyclization into various 1,3,4-oxadiazole derivatives. The causality behind experimental choices, mechanistic insights, and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its favorable physicochemical properties, such as metabolic stability and the ability to act as a bioisostere for amide and ester functionalities, make it a valuable component in the design of novel therapeutic agents.[3][4] The incorporation of a piperidine moiety, specifically the 1-(phenylsulfonyl)piperidine scaffold, can further enhance the pharmacological profile of the resulting molecules by improving properties like solubility, lipophilicity, and receptor-binding interactions. This guide focuses on the practical synthesis of 1,3,4-oxadiazoles bearing this valuable scaffold.

Chemical Principles and Mechanistic Overview

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from a carbohydrazide precursor generally involves a cyclodehydration reaction. Two primary and versatile methods are presented herein:

-

Reaction with Carboxylic Acids: This is a common and adaptable method for creating a diverse library of 2,5-disubstituted 1,3,4-oxadiazoles. The carbohydrazide is first acylated with a carboxylic acid (or its more reactive derivative, an acyl chloride) to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield the desired 1,3,4-oxadiazole.[5]

-

Reaction with Carbon Disulfide: This method leads to the formation of a 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol. The carbohydrazide reacts with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form a dithiocarbazate salt, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to yield the oxadiazole-2-thiol.[6]

Experimental Protocols

Part 1: Synthesis of the Starting Material: 1-(Phenylsulfonyl)piperidine-4-carbohydrazide

The synthesis of the key carbohydrazide intermediate is a two-step process starting from commercially available ethyl isonipecotate.

Step 1: Synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

This initial step involves the sulfonylation of the piperidine nitrogen.

-

Reaction Scheme:

-

Ethyl isonipecotate + Benzenesulfonyl chloride → Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

-

-

Protocol:

-

To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add a base such as triethylamine or pyridine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzenesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate as a solid.

-

Step 2: Synthesis of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide

The ester is converted to the carbohydrazide via hydrazinolysis.

-

Reaction Scheme:

-

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate + Hydrazine hydrate → 1-(Phenylsulfonyl)piperidine-4-carbohydrazide

-

-

Protocol:

-

Dissolve ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (5-10 equivalents) to the solution.

-

Reflux the reaction mixture for 8-16 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution upon cooling. If not, concentrate the solvent under reduced pressure.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 1-(phenylsulfonyl)piperidine-4-carbohydrazide.

-

Part 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Method A: Reaction with Aromatic Carboxylic Acids

This protocol describes the synthesis of 2-aryl-5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazoles.

-

Reaction Workflow:

Caption: Workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

-

Protocol:

-

In a round-bottom flask, take a mixture of 1-(phenylsulfonyl)piperidine-4-carbohydrazide (1 equivalent) and a substituted aromatic carboxylic acid (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) in a fume hood, as it is a corrosive and water-reactive substance.[3][7][8][9][10]

-

Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

The solid product that precipitates is collected by filtration.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Wash the solid product with water until the washings are neutral to litmus paper.

-

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.[11]

-

Method B: Synthesis of 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol

-

Reaction Mechanism:

Caption: Mechanism for oxadiazole-2-thiol formation.

-

Protocol:

-

Dissolve potassium hydroxide (1.2 equivalents) in absolute ethanol in a round-bottom flask.

-

Add 1-(phenylsulfonyl)piperidine-4-carbohydrazide (1 equivalent) to the solution and stir for 15 minutes.

-

Add carbon disulfide (CS₂) (1.5 equivalents) dropwise to the mixture. Caution: CS₂ is highly flammable and toxic.[12]

-

Reflux the reaction mixture for 10-16 hours.

-

Monitor the reaction by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol.

-

Data Presentation and Characterization

The synthesized compounds should be characterized using standard analytical techniques.

| Compound | Method | Typical Yield | Appearance | Key Spectroscopic Data |

| Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate | - | 85-95% | White solid | ¹H NMR: Signals for ethyl group, piperidine protons, and phenyl protons. |

| 1-(Phenylsulfonyl)piperidine-4-carbohydrazide | - | 80-90% | White solid | IR (cm⁻¹): N-H stretching (hydrazide), C=O stretching. |

| 2-Aryl-5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole | A | 60-80% | Crystalline solid | ¹H NMR: Absence of hydrazide protons, presence of aromatic and piperidine protons. ¹³C NMR: Signal for C=N of oxadiazole. |

| 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol | B | 70-85% | Solid | IR (cm⁻¹): Presence of S-H and C=S stretching. Mass Spec: Molecular ion peak corresponding to the product. |

Troubleshooting and Field-Proven Insights

-

Low Yield in Method A: Incomplete acylation or cyclization can be a cause. Ensure the carboxylic acid is pure and the POCl₃ is fresh. Increasing the reaction time or temperature may improve the yield.

-

Difficulty in Purification: The crude product may contain unreacted starting materials or by-products. Column chromatography can be an effective purification method if recrystallization is insufficient.[13]

-

Reaction Stalls: Ensure all reagents are anhydrous, especially when using POCl₃, as it reacts violently with water.[9]

-

Safety with POCl₃: Always handle phosphorus oxychloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][7][8][10] Have a quenching station with a base (e.g., sodium bicarbonate solution) ready in case of spills.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the synthesis of a variety of 1,3,4-oxadiazoles from 1-(phenylsulfonyl)piperidine-4-carbohydrazide. These methodologies are scalable and allow for the generation of diverse compound libraries for screening in drug discovery programs. The inherent biological potential of the 1,3,4-oxadiazole core, combined with the favorable properties of the 1-(phenylsulfonyl)piperidine scaffold, makes these compounds highly attractive for further investigation in medicinal chemistry.

References

-

Kelarev, V. I., Silin, M. A., Grigor'eva, N. A., & Koshelev, V. N. (2000). Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing benzothiazolylthiol grouping. Chemistry of Heterocyclic Compounds, 36(2), 207–213. [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian Journal of Pharmaceutical Research, 14(3), 831–839. [Link]

-

Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 42(4), 900-904. [Link]

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]

-

Narayana Swamy Golla, et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137. [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian Journal of Pharmaceutical Research, 14(3), 831–839. [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian Journal of Pharmaceutical Research, 14(3), 831–839. [Link]

-

Gao, Q., et al. (2015). Direct Annulation of Hydrazides with Methyl Ketones: A Base-Promoted Unexpected C-C Bond Cleavage for the Synthesis of 1,3,4-Oxadiazoles. Organic Letters, 17(12), 2960–2963. [Link]

-

Klapars, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7805. [Link]

-

S. Balalaie, et al. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 69(5), 2075-2080. [Link]

-

El-Sayed, W. A., et al. (2022). Reactions of Carbon Disulfide with N-Nucleophiles. ChemistrySelect, 7(33). [Link]

-

Izgi, B., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2110-2129. [Link]

-

YouTube. (2018). CS2: Carbon disulfide. Chemical reactions. [Link]

-

New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]

-

LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]

-

S. Balalaie, et al. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 69(5), 2075-2080. [Link]

-

Kumar, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-274. [Link]

-

El-Sayed, W. A., et al. (2022). Reactions of Carbon Disulfide with N-Nucleophiles. ChemistrySelect, 7(33). [Link]

-

El-Sayed, W. A., et al. (2022). Reactions of Carbon Disulfide with N-Nucleophiles. ChemistrySelect, 7(33). [Link]

-

Douglas, C. J., & Thomson, R. J. (2018). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 9(33), 6842–6847. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. [Link]

Sources

- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. lanxess.com [lanxess.com]

- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for the N-Acylation of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide

Introduction: The Significance of N-Acyl-1-(phenylsulfonyl)piperidine-4-carbohydrazides

The 1-(phenylsulfonyl)piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. The carbohydrazide functional group at the 4-position serves as a versatile synthetic handle, allowing for the introduction of diverse chemical moieties through N-acylation. This modification is a cornerstone of structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The resulting N-acylhydrazide derivatives are of significant interest to researchers in drug discovery, particularly in the development of novel therapeutic agents.

This comprehensive guide provides detailed experimental procedures for the N-acylation of 1-(phenylsulfonyl)piperidine-4-carbohydrazide. We will explore two primary and reliable synthetic routes: acylation using acyl chlorides and amide bond formation with carboxylic acids via carbodiimide coupling agents. The protocols are designed to be robust and adaptable, with in-depth explanations of the rationale behind each step to empower researchers to confidently apply and modify these methods for their specific research needs.

Core Principles: Understanding the N-Acylation Reaction

The N-acylation of 1-(phenylsulfonyl)piperidine-4-carbohydrazide involves the formation of an amide bond between the terminal nitrogen of the hydrazide and the carbonyl carbon of an acylating agent. The phenylsulfonyl group is chemically robust and generally does not interfere with the acylation reaction under the conditions described. The primary nucleophile in this reaction is the terminal -NH2 group of the hydrazide, which is more nucleophilic than the adjacent -NH- group.

Two principal strategies for this transformation are presented:

-

Reaction with Acyl Chlorides: This is a highly efficient and often rapid method. Acyl chlorides are very reactive electrophiles, readily undergoing nucleophilic attack by the hydrazide. A key consideration is the management of the hydrogen chloride (HCl) byproduct, which necessitates the use of a base.

-

Carbodiimide-Mediated Coupling with Carboxylic Acids: This method offers the advantage of using readily available carboxylic acids directly, avoiding the need to prepare the corresponding acyl chlorides. Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the hydrazide.[1][2]

Experimental Protocols

Part 1: Synthesis of the Starting Material: 1-(Phenylsulfonyl)piperidine-4-carbohydrazide

Before proceeding to the N-acylation, the starting carbohydrazide must be synthesized. This is typically achieved through the hydrazinolysis of the corresponding ester.

Reaction Scheme:

Caption: Synthesis of the carbohydrazide starting material.

Materials and Reagents:

-

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

-

Hydrazine hydrate (80% solution in water)

-

Methanol (MeOH)

-

n-Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate (1.0 eq) in methanol (approx. 5 mL per gram of ester).

-

Cool the solution to 0-5 °C using an ice bath.

-

Add hydrazine hydrate (10 eq) dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Once the reaction is complete, remove the excess solvent and hydrazine hydrate under reduced pressure using a rotary evaporator.

-

The resulting white solid is the crude 1-(phenylsulfonyl)piperidine-4-carbohydrazide. Wash the solid with cold n-hexane and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Part 2: N-Acylation Methodologies

This classic and reliable method is suitable for a wide range of acyl chlorides. The use of a base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the HCl generated during the reaction.

Workflow Diagram:

Caption: Workflow for N-acylation using acyl chlorides.

Materials and Reagents:

-

1-(Phenylsulfonyl)piperidine-4-carbohydrazide

-

Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

General Procedure:

-

To a stirred solution of 1-(phenylsulfonyl)piperidine-4-carbohydrazide (1.0 eq) in anhydrous DCM (approx. 20 mL per gram of hydrazide), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.[3][4]

This method is ideal when the desired acyl group is derived from a carboxylic acid that is commercially available or easily synthesized. It avoids the use of harsh reagents that might be needed to prepare acyl chlorides.[5]

Workflow Diagram:

Caption: Workflow for N-acylation using EDC coupling.

Materials and Reagents:

-

1-(Phenylsulfonyl)piperidine-4-carbohydrazide

-

Carboxylic acid of choice

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

-

Hydroxybenzotriazole (HOBt)

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask, magnetic stirrer

General Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.0 eq), and HOBt (1.0 eq) in anhydrous acetonitrile (approx. 5 mL per mmol of carboxylic acid).[5]

-

Stir the resulting mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add 1-(phenylsulfonyl)piperidine-4-carbohydrazide (1.0 eq) to the reaction mixture.

-

Stir the mixture at room temperature overnight. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

To the residue, add water to precipitate the crude product. The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea, is water-soluble.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.[6]

Data Presentation: Expected Outcomes

The following table provides hypothetical examples of N-acylated products with expected yields based on similar reactions reported in the literature. Actual yields will vary depending on the specific substrate and reaction conditions.

| Acylating Agent | Method | Product Name | Expected Yield Range |

| Benzoyl Chloride | A | N'-Benzoyl-1-(phenylsulfonyl)piperidine-4-carbohydrazide | 85-95% |

| Acetic Anhydride | A* | N'-Acetyl-1-(phenylsulfonyl)piperidine-4-carbohydrazide | 80-90% |

| 4-Methoxybenzoic acid | B | N'-(4-Methoxybenzoyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide | 70-85% |

| Cyclohexanecarboxylic acid | B | N'-(Cyclohexanecarbonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide | 75-90% |

*Note: Acetic anhydride can be used in place of acetyl chloride in Method A, often with pyridine as the base and solvent.

Characterization and Validation

The identity and purity of the synthesized N-acyl-1-(phenylsulfonyl)piperidine-4-carbohydrazides should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key signals to identify include the amide N-H protons, the protons of the newly introduced acyl group, and the characteristic signals of the 1-(phenylsulfonyl)piperidine core.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretching of the amide and the S=O stretching of the sulfonyl group.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Troubleshooting and Field-Proven Insights

-

Low Yield (Method A): Ensure that the acyl chloride is of high quality and that the reaction is performed under strictly anhydrous conditions, as acyl chlorides are moisture-sensitive.[7] Incomplete reaction may also result from insufficient base.

-

Low Yield (Method B): The quality of the coupling agents (EDC, HOBt) is critical. Use fresh reagents if possible. Ensure the carboxylic acid is fully dissolved and activated before adding the hydrazide.

-

Formation of Byproducts: In Method A, di-acylation can sometimes occur, though it is generally less favorable. Using the specified stoichiometry should minimize this. In Method B, the primary byproduct is the urea derivative of EDC, which is typically removed during the aqueous work-up.

-

Purification Challenges: If the product is difficult to crystallize ("oiling out"), try adding a seed crystal, cooling the solution more slowly, or changing the recrystallization solvent system.[3] Column chromatography is a reliable alternative for purifying non-crystalline or challenging products.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Acyl chlorides are corrosive and react violently with water. Handle with extreme care under anhydrous conditions.

-

Hydrazine hydrate is toxic and corrosive. Avoid inhalation and skin contact.

-

EDC and DCC are moisture-sensitive and can cause skin irritation.

By following these detailed protocols and considering the provided insights, researchers can effectively synthesize a diverse range of N-acyl-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives for application in drug discovery and development.

References

-

Maccioni, E., et al. (2003). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. Available at: [Link]

-

Angeli, A., et al. (2018). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link]

-

Chem LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

-

Gudipati, R., et al. (2012). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PubMed Central. Available at: [Link]

-

Bollu, V. S., et al. (2010). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. ScienceDirect. Available at: [Link]

-

Vigorita, M. G., et al. (2016). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. MDPI. Available at: [Link]

-

López-Mena, E. R., et al. (2023). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at: [Link]

-

Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Available at: [Link]

-

Bouling Chemical Co., Limited. (n.d.). 1-(Phenylsulfonyl)Piperidine-4-Carboxylic Acid. Available at: [Link]

-

ResearchGate. (2025). Three-component reaction between benzohydrazide acid, ammonium thiocyanate and acid chlorides under solvent-free conditions. Available at: [Link]

-

Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]

-

Angeli, A., et al. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available at: [Link]

-

SlidePlayer. (n.d.). Solid organic cpd.s when isolated from organic reaction. Available at: [Link]

-

Chebolu, R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]

-

ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Available at: [Link]

-

City University of New York (CUNY). (n.d.). Purification by Recrystallization. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iris.unica.it [iris.unica.it]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Development of Enzyme Inhibitors using a 1-(Phenylsulfonyl)piperidine-4-carbohydrazide Core

Executive Summary: The "Privileged" Scaffold

In the landscape of drug discovery, the 1-(phenylsulfonyl)piperidine-4-carbohydrazide core represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While utilized in antibacterial (oxadiazole precursors) and metalloproteinase research, its most potent application lies in the development of dual-binding cholinesterase inhibitors for neurodegenerative disorders like Alzheimer’s Disease (AD).

This guide details the rationale, synthesis, and validation protocols for leveraging this scaffold to target Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) . Unlike classic inhibitors that target only the catalytic active site (CAS), this core allows for the design of molecules that simultaneously span to the peripheral anionic site (PAS), enhancing potency and reducing amyloid-beta aggregation.

Mechanistic Rationale: Why This Core?

Effective inhibitor design requires understanding the structural causality of the scaffold components:

-

The Piperidine Ring: Acts as a rigid spacer that mimics the cationic head of acetylcholine. It directs the molecule into the catalytic gorge of the enzyme.

-

The Sulfonyl Group (

): Provides essential lipophilicity and hydrogen-bond acceptor sites. It facilitates interaction with aromatic residues (e.g., Trp286 in AChE) via -

The Carbohydrazide Moiety (

): A versatile "warhead."-

H-Bonding: It forms critical hydrogen bonds with the oxyanion hole residues.

-

Derivatization: It serves as a reactive handle for Schiff base formation (hydrazones), allowing the introduction of a second aromatic system to achieve "dual-site binding" (spanning CAS and PAS).

-

Structural Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

Caption: SAR logic map demonstrating how specific structural domains of the scaffold contribute to dual-site enzyme inhibition.

Chemical Synthesis Protocol

Objective: Synthesize the core scaffold and generate a library of hydrazone derivatives.

Reagents & Safety[2]

-

Precursors: Ethyl isonipecotate (Ethyl piperidine-4-carboxylate), Benzenesulfonyl chloride.[1][2]

-

Solvents/Bases: Dichloromethane (DCM), Triethylamine (TEA), Ethanol (EtOH), Hydrazine hydrate (80%).

-

Safety Critical: Hydrazine hydrate is a potent carcinogen and highly toxic. Use a fume hood and double-gloving.

Step 1: Sulfonylation (Formation of the Core)

-

Dissolve Ethyl isonipecotate (10 mmol) in anhydrous DCM (20 mL).

-

Add Triethylamine (12 mmol) and cool the mixture to 0°C in an ice bath.

-

Dropwise add Benzenesulfonyl chloride (10 mmol) dissolved in DCM (5 mL) over 15 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Workup: Wash with 1N HCl (remove unreacted amine), then saturated

, then brine. Dry over-

Yield Target: >85% (Solid/Oil).

-

Step 2: Hydrazinolysis (Activation)

-

Dissolve the sulfonamide ester from Step 1 (5 mmol) in absolute Ethanol (15 mL).

-

Add Hydrazine hydrate (25 mmol, 5 eq) slowly. Note: Excess hydrazine drives the equilibrium.

-

Reflux at 80°C for 6–8 hours.

-

Workup: Cool to RT. The product often precipitates. If not, concentrate under reduced pressure and add cold water. Filter the solid, wash with cold ethanol/ether.

Step 3: Library Generation (Schiff Base Formation)

To create active inhibitors, derivatize the hydrazide with aromatic aldehydes (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde).

-

Mix Core Hydrazide (1 mmol) + Substituted Benzaldehyde (1 mmol) in Ethanol (10 mL).

-

Add catalytic Glacial Acetic Acid (2-3 drops).

-

Reflux for 2–4 hours.

-

Filter the precipitate, wash with hot ethanol.

Caption: Step-by-step synthetic pathway from commercial precursors to the active inhibitor library.

Enzyme Inhibition Assay Protocol (Ellman’s Method)

Objective: Quantify the inhibitory potency (

Principle

The enzyme hydrolyzes the substrate (Acetylthiocholine) to produce Thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB) , absorbing strongly at 412 nm . Inhibitors reduce the rate of color formation.

Reagents

-

Buffer: 100 mM Phosphate Buffer (pH 8.0).

-

Enzyme: AChE (from Electrophorus electricus) and BuChE (from Equine serum). Stock solutions at 2 U/mL.

-

Substrate: Acetylthiocholine iodide (ATCI) / Butyrylthiocholine iodide (BTCI) (15 mM).

-

Reagent: DTNB (Ellman's Reagent) (3 mM in buffer containing 10 mM

). -

Test Compounds: Dissolved in DMSO (Final well concentration of DMSO < 2%).

Assay Workflow (96-Well Plate)

Perform in triplicate.

| Order | Component | Volume ( | Notes |

| 1 | Phosphate Buffer (pH 8.0) | 140 | Maintain physiological pH |

| 2 | Enzyme Solution (AChE/BuChE) | 20 | Add last to initiate pre-incubation |

| 3 | Test Inhibitor (Various conc.) | 20 | Incubate 15 min @ 25°C |

| 4 | DTNB Reagent | 10 | Chromogen |

| 5 | Substrate (ATCI/BTCI) | 10 | Start Reaction |

| Total | Final Volume | 200 |

Critical Control: Run a "Blank" (No Enzyme, Buffer instead) for every inhibitor concentration to correct for non-enzymatic hydrolysis or intrinsic color of the inhibitor.

Kinetic Analysis

-

Measure Absorbance (412 nm) every 30 seconds for 5 minutes.

-

Calculate Velocity (

) = Slope of Absorbance vs. Time. -

Calculate % Inhibition:

- Determination: Plot % Inhibition vs. log[Concentration] using non-linear regression (Sigmoidal Dose-Response).

Caption: Ellman's Assay workflow for high-throughput screening of cholinesterase inhibitors.

References

-

BenchChem. (n.d.). 1-(Pyridine-3-sulfonyl)piperidine-4-carbohydrazide.[3] Retrieved from

- Context: Validates the core structure's competitive inhibition mechanism against AChE and BuChE.

-

National Institutes of Health (NIH). (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents. Retrieved from

- Context: Provides structural analogues and synthesis pathways for sulfonamide-piperidine deriv

-

Sigma-Aldrich. (n.d.). 1-(Phenylsulfinyl)piperidine Product Sheet. Retrieved from

- Context: Source for precursor chemical properties and safety d

-

ResearchGate. (2013). Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. Retrieved from

- Context: Detailed synthesis protocols for the phenylsulfonyl-piperidine-carbohydrazide core.

Sources

step-by-step synthesis of Schiff bases from 1-(Phenylsulfonyl)piperidine-4-carbohydrazide

Application Note: AN-SYN-2024-05 Topic: Step-by-Step Synthesis of Schiff Bases from 1-(Phenylsulfonyl)piperidine-4-carbohydrazide

Introduction & Pharmacological Context

The synthesis of Schiff bases (hydrazones) derived from 1-(phenylsulfonyl)piperidine-4-carbohydrazide represents a critical workflow in medicinal chemistry. This scaffold acts as a "hybrid pharmacophore," merging the lipophilic, bioactive properties of sulfonamides (known for carbonic anhydrase and DHPS inhibition) with the piperidine ring, a structural motif prevalent in FDA-approved drugs like Donepezil and Fentanyl.

Recent studies indicate that these specific hydrazone derivatives exhibit potent antimicrobial , anticancer (specifically VEGFR-2 inhibition), and neuroprotective (acetylcholinesterase inhibition) profiles [1, 2].

This guide provides a validated, self-consistent protocol for synthesizing these targets, emphasizing the critical condensation step between the hydrazide precursor and aromatic aldehydes.

Retrosynthetic Analysis & Workflow

The synthesis is linear, consisting of three distinct phases. The core of this guide focuses on Phase 3 , but the quality of the precursor (Phase 2) is paramount for success.

Figure 1: Linear synthetic pathway from ethyl isonipecotate to the target Schiff base.

Materials & Reagents

| Reagent | Grade | Role | Hazards |

| 1-(Phenylsulfonyl)piperidine-4-carbohydrazide | >98% (Synthesized) | Nucleophile | Irritant |

| Aromatic Aldehyde (e.g., Benzaldehyde) | ACS Reagent | Electrophile | Irritant, Air-sensitive |

| Absolute Ethanol | Anhydrous | Solvent | Flammable |

| Glacial Acetic Acid | 99.7% | Catalyst | Corrosive |

| DMF (Dimethylformamide) | Anhydrous | Co-solvent (Optional) | Hepatotoxic |

Experimental Protocol

Phase 1 & 2: Precursor Synthesis (Brief Overview)

Note: Ensure the starting hydrazide is dry. Moisture competes with the condensation reaction.

-

Sulfonylation: React ethyl isonipecotate with benzenesulfonyl chloride (1.1 eq) and triethylamine (1.5 eq) in DCM at 0°C

RT. Wash with HCl (1M) and brine. -

Hydrazinolysis: Reflux the sulfonated ester with hydrazine hydrate (99%, 5 eq) in ethanol for 6–8 hours. The excess hydrazine drives the equilibrium to completion. Pour into ice water to precipitate the hydrazide.

-

Checkpoint: The hydrazide should have a melting point approx. 160–165°C .

-

Phase 3: Schiff Base Condensation (Detailed Protocol)

This reaction relies on the nucleophilic attack of the terminal amino group (

Scale: 1.0 mmol basis.

-

Solubilization:

-

In a 50 mL round-bottom flask (RBF), suspend 1.0 mmol (0.283 g) of 1-(phenylsulfonyl)piperidine-4-carbohydrazide in 15 mL of absolute ethanol .

-

Note: If the hydrazide does not dissolve completely at room temperature, warm gently to 40°C. If solubility remains poor, add 1-2 mL of DMF .

-

-

Addition of Electrophile:

-

Add 1.1 mmol of the chosen aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) dropwise.

-

Why 1.1 eq? A slight excess of aldehyde ensures complete consumption of the more valuable hydrazide precursor.

-

-

Catalysis:

-

Add 3–5 drops of glacial acetic acid.

-

Critical Mechanism: The acid protonates the aldehyde oxygen, making the carbonyl carbon more electrophilic. However, do not add excess acid (pH < 3), or you will protonate the hydrazide nitrogen, rendering it non-nucleophilic [3].

-

-

Reflux:

-

Equip the flask with a water-cooled condenser.

-

Reflux the mixture at 78–80°C for 3–6 hours .

-

Monitoring: Check progress via TLC (System: Methanol/DCM 1:9). The hydrazide spot (lower

) should disappear.

-

-

Isolation:

-

Allow the reaction mixture to cool to room temperature. In many cases, the Schiff base will precipitate as a solid upon cooling.

-

If no precipitate forms, reduce solvent volume by 50% under reduced pressure or pour the mixture onto 50 g of crushed ice with stirring.

-

-

Purification:

-

Filter the solid using a Büchner funnel.[1]

-

Wash 1: Cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Wash 2: Diethyl ether (2 x 5 mL) to assist drying.

-

Recrystallization: Recrystallize from hot ethanol or an Ethanol/DMF mixture (9:1) to yield the pure product.

-

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a hemiaminal (carbinolamine) intermediate, followed by acid-catalyzed dehydration.

Figure 2: Acid-catalyzed mechanism of hydrazone formation.

Characterization & Validation

To validate the synthesis, compare your data against these expected values.

| Technique | Feature | Expected Value / Observation |

| FTIR | 1600 – 1625 cm | |

| FTIR | 3150 – 3350 cm | |

| FTIR | ~1160 cm | |

| Yield | Gravimetric | Typical range: 75% – 92% |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitate | Product is too soluble in EtOH. | Pour reaction mixture into ice water; scratch flask walls with glass rod to induce nucleation. |

| Low Yield | Incomplete dehydration. | Increase reflux time; add molecular sieves to trap water (driving equilibrium). |

| Oily Product | Impurities or solvent trapping. | Recrystallize from EtOH/Water (8:2); dry under high vacuum for 12h. |

| Starting Material Remains | Acid catalyst deactivated. | Ensure aldehyde is fresh (not oxidized to carboxylic acid). Add 1 more drop of AcOH. |

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide. Retrieved from

-

Rehman, A., et al. (2026). Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. ResearchGate. Retrieved from

-

Koolman, H. (2013). Acid and base catalyzed formation of hydrates and hemiacetals. Khan Academy / Organic Chemistry.[3] Retrieved from [3]

-

Surve, N. N., et al. (2016).[4] Synthesis, Characterization of some Schiff’s bases derived from phenylhydrazine. International Journal of Chemical Studies, 4(1), 109-111.[4] Retrieved from

Sources

high-throughput screening of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide derivatives

Application Note: High-Throughput Screening of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide Derivatives

Executive Summary & Pharmacophore Rationale

The 1-(phenylsulfonyl)piperidine-4-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, merging three distinct pharmacophores: a lipophilic sulfonyl moiety (often critical for active site alignment in enzymes like carbonic anhydrases and proteases), a semi-rigid piperidine linker (providing spatial orientation), and a reactive carbohydrazide tail (capable of hydrogen bonding or further derivatization into oxadiazoles/hydrazones).

Recent literature validates this class as potent inhibitors of Human Carbonic Anhydrase (hCA) isoforms (specifically tumor-associated hCA IX/XII) and as broad-spectrum antimicrobial agents targeting bacterial cell walls or specific cysteine proteases.

This Application Note outlines a robust High-Throughput Screening (HTS) campaign designed to profile libraries of these derivatives. We employ a Dual-Track Strategy :

-

Target-Based Track: Fluorometric/Absorbance kinetic assays for enzyme inhibition (hCA focus).

-

Phenotypic Track: Resazurin-based whole-cell cytotoxicity screening against ESKAPE pathogens.

Library Design & Synthesis Considerations

Before screening, the chemical library must be assembled with "drug-likeness" in mind. The core 1-(phenylsulfonyl)piperidine-4-carbohydrazide (Compound 2 ) is typically synthesized via the reaction of ethyl isonipecotate with benzenesulfonyl chloride, followed by hydrazinolysis.[1][2]

-

Diversity Points:

-

R1 (Sulfonyl Ring): Introduction of -NO2, -NH2, or halogens affects lipophilicity and enzyme pocket fit.

-

R2 (Hydrazide Tail): Condensation with aldehydes yields hydrazones (Schiff bases); cyclization with CS2 yields 1,3,4-oxadiazole-2-thiols.

-

Critical QC Step: Ensure all library compounds are dissolved in 100% DMSO at 10 mM. Perform LC-MS QC on a random 5% sampling to verify hydrazine stability, as free hydrazides can oxidize over time.

Track 1: Target-Based HTS (Enzymatic Inhibition)

Target Context: Sulfonamide derivatives are classical inhibitors of Carbonic Anhydrases (hCA).[3] The sulfonyl oxygen coordinates with the Zinc ion in the hCA active site. Assay Principle: We utilize the Esterase Activity Assay using 4-Nitrophenyl acetate (4-NPA). hCA catalyzes the hydrolysis of 4-NPA to 4-nitrophenol (yellow), measurable at 400–405 nm.

Protocol: 384-Well Kinetic Absorbance Assay

Reagents:

-

Buffer: 50 mM Tris-SO4, pH 7.6 (Strict pH control is vital for hCA kinetics).

-

Enzyme: Recombinant hCA II, IX, or XII (100 nM final).

-

Substrate: 4-NPA (3 mM stock in acetone, diluted to 1 mM in assay).

Workflow:

-

Dispense: Use an acoustic liquid handler (e.g., Echo 650) to transfer 20 nL of library compounds (10 mM) into a 384-well clear-bottom plate.

-

Enzyme Addition: Add 10 µL of Enzyme Solution.

-

Control: Add Buffer only to columns 23 (Min Signal). Add Enzyme to column 24 (Max Signal/DMSO control).

-

-

Pre-Incubation: Centrifuge (1000 x g, 1 min) and incubate at 25°C for 15 mins to allow equilibrium binding of the sulfonamide moiety to the Zn2+ center.

-

Substrate Trigger: Add 10 µL of Substrate Solution (4-NPA). Final Volume = 20 µL.

-

Detection: Immediately read Absorbance (405 nm) in kinetic mode (read every 30s for 10 mins) on a multimode reader (e.g., PHERAstar or EnVision).

Data Processing:

Calculate the Initial Velocity (

Track 2: Phenotypic HTS (Antimicrobial Activity)

Target Context: Piperidine-carbohydrazides exhibit membrane-disrupting or metabolic inhibitory effects on bacteria (e.g., S. aureus, E. coli). Assay Principle: Resazurin Reduction Assay . Viable bacteria reduce blue resazurin to pink, fluorescent resorufin.

Protocol: 384-Well Microdilution Screen

-

Culture Prep: Grow bacteria to mid-log phase (

) in Mueller-Hinton Broth (MHB). Dilute to -

Compound Transfer: Acoustic transfer of 50 nL compound into sterile 384-well plates.

-

Inoculation: Dispense 25 µL of bacterial suspension.

-

Negative Control: Sterile MHB + DMSO.

-

Positive Control: Ciprofloxacin (Standard Antibiotic).

-

-

Incubation: 18–24 hours at 37°C.

-

Development: Add 5 µL of Resazurin (0.015% w/v). Incubate 1–4 hours.

-

Readout: Fluorescence Excitation 530 nm / Emission 590 nm.

Data Analysis & Hit Validation

Quality Control (Z-Factor):

For a robust HTS, the Z' factor must be > 0.5.

Hit Selection Criteria:

-

Enzymatic: >50% inhibition at 10 µM.

-

Antimicrobial: >80% reduction in fluorescence (MIC equivalent).

-

Counter-Screen: Hits must be tested against a mammalian cell line (e.g., HEK293) using an MTT assay to rule out general cytotoxicity (unless developing anticancer agents).

Visualization of Workflows

Figure 1: HTS Logic Flow for Piperidine-Carbohydrazides

Caption: Dual-track screening workflow separating enzymatic target validation from phenotypic antimicrobial profiling.

Figure 2: SAR Logic & Mechanism

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold regions.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (Absorbance) | Compound precipitation or intrinsic color. | Check solubility in assay buffer. Use kinetic read mode to subtract baseline ( |

| Low Z' Factor (< 0.5) | Pipetting error or edge effects. | Increase incubation humidity. Use "low volume" non-binding plates. Recalibrate acoustic handler. |

| False Positives (Antimicrobial) | Quenching of Resazurin signal. | Inspect wells visually. Some hydrazones may reduce resazurin non-enzymatically; include cell-free compound controls. |

| Oxidation of Library | Unstable hydrazide group. | Store library plates under Nitrogen or Argon. Avoid repeated freeze-thaw cycles. |

References

-

Synthesis and hCA Inhibition: Angeli, A., et al. (2017). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry . (Contextual match for sulfonyl-piperidine hCA activity).

-

Antimicrobial Activity: Afzal, S., et al. (2013). Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. Journal of Saudi Chemical Society .

-

Anticancer Mechanisms: Li, H., et al. (2020).[4] Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. Molecules .

-

HTS Assay Protocols: Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology .

-

General Scaffold Utility: Biosynth. 1-(Phenylsulfonyl)piperidine Product Monograph.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive In Vitro Evaluation of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide Analogs

Application Note & Protocol Guide

Introduction: The Hybrid Pharmacophore Advantage

The 1-(phenylsulfonyl)piperidine-4-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry, merging three distinct pharmacophores:

-

The Piperidine Ring: A ubiquitous nitrogen heterocycle found in FDA-approved drugs (e.g., Donepezil), providing structural rigidity and hydrogen-bond acceptance.

-

The Sulfonyl Group: Enhances lipophilicity and metabolic stability while acting as a bioisostere for carbonyls. In specific contexts, it serves as a "zinc-binding group" (ZBG) for metalloenzymes like Carbonic Anhydrase.

-

The Carbohydrazide Linker: A versatile hydrogen-bonding motif capable of interacting with catalytic residues (e.g., Serine proteases) or chelating metals.

This application note details the in vitro biological evaluation of these analogs, focusing on their two most promising therapeutic avenues: Neurodegeneration (Cholinesterase Inhibition) and Oncology (Cytotoxicity & Carbonic Anhydrase Inhibition) .

Experimental Workflow Overview

The following diagram outlines the logical flow for evaluating a library of these analogs, ensuring efficient "Go/No-Go" decisions.

Caption: Figure 1: Integrated screening workflow for sulfonyl-piperidine-carbohydrazides, segregating neuroprotective and oncological evaluation tracks.

Module A: Neuroprotective Evaluation (Cholinesterase Inhibition)[1]

Rationale: Piperidine derivatives are classic inhibitors of Acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. Inhibition raises neurotransmitter levels, a primary strategy for Alzheimer's Disease (AD). The sulfonamide moiety often improves blood-brain barrier (BBB) permeability predictions.

Protocol 1: Modified Ellman’s Assay

This colorimetric assay measures the rate of production of thiocholine as AChE hydrolyzes acetylthiocholine. Thiocholine reacts with DTNB to form a yellow anion (TNB).

Reagents:

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0). Note: pH 8.0 is critical for optimal DTNB reaction.

-

Enzyme: AChE (from Electrophorus electricus, 500 U) and BChE (from equine serum). Stock solution: 5 U/mL in buffer.

-

Substrate: Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI), 0.5 mM final concentration.

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent), 0.3 mM final concentration.

-

Test Compounds: Dissolved in DMSO (Stock 10 mM). Final DMSO concentration in assay < 2%.

Step-by-Step Methodology:

-

Preparation: In a 96-well microplate, add 140 µL of Phosphate Buffer (pH 8.0).

-

Inhibitor Addition: Add 20 µL of the test compound (various concentrations, e.g., 0.1–100 µM).

-

Control: Add 20 µL of DMSO/Buffer vehicle.

-

Reference: Use Donepezil (IC50 ≈ 20 nM) as a positive control.

-

-

Enzyme Pre-incubation: Add 20 µL of AChE or BChE enzyme solution.

-

Critical Step: Incubate at 25°C for 15 minutes . This allows the piperidine moiety to orient within the enzyme's anionic gorge (PAS/CAS sites) before substrate competition begins.

-

-

Substrate Initiation: Add 10 µL of DTNB/Substrate mixture (1:1 ratio of DTNB and ATChI).

-

Measurement: Immediately read absorbance at 412 nm in kinetic mode for 10 minutes (30-second intervals).

-

Calculation: Determine the velocity (

) of the reaction (slope of Absorbance vs. Time).

Data Validation:

-

The

of the kinetic slope must be > 0.98 for the control. -

Background absorbance (Compound + DTNB without enzyme) must be subtracted to rule out chemical reaction between the hydrazide and DTNB.

Module B: Oncology Evaluation (Cytotoxicity & CA Inhibition)

Rationale: Sulfonamides are potent inhibitors of Carbonic Anhydrase (CA), specifically isoforms IX and XII, which are overexpressed in hypoxic tumors to regulate pH. Furthermore, piperidine-hydrazides have demonstrated direct cytotoxicity via tubulin destabilization.

Protocol 2: MTT Cell Viability Assay

Target Cells: HCT-116 (Colon), MCF-7 (Breast), SH-SY5Y (Neuroblastoma - for neurotoxicity safety).

Step-by-Step Methodology:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment: Replace media with fresh media containing graded concentrations of analogs (0.1–100 µM).

-

Duration: Incubate for 48 or 72 hours . Hydrazide stability can be an issue >72h.

-

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3–4 hours at 37°C.

-

Solubilization: Carefully remove media and add 100 µL DMSO to dissolve formazan crystals.

-

Read: Measure absorbance at 570 nm (reference 630 nm).

Protocol 3: Carbonic Anhydrase (CA) Inhibition (Esterase Method)

Since many sulfonyl-piperidines target CA-IX/XII, this cell-free assay confirms the mechanism.

Mechanism: CA hydrolyzes p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow).

Methodology:

-

Mix: In a 96-well plate, combine 140 µL Tris-SO4 buffer (pH 7.6) and 20 µL enzyme (hCA I, II, IX, or XII).[2]

-

Inhibitor: Add 20 µL test compound. Pre-incubate 10 mins.

-

Start: Add 20 µL of 3 mM p-NPA (freshly prepared in acetone/water).

-

Read: Monitor Absorbance at 400 nm for 20 minutes.

-

Reference Standard: Acetazolamide (Classic sulfonamide CA inhibitor).

Data Summary & Interpretation

When reporting results for 1-(Phenylsulfonyl)piperidine-4-carbohydrazide analogs, organize data to highlight Selectivity Indices (SI).

Table 1: Example Data Presentation Structure

| Analog ID | R-Group | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) | HCT-116 IC50 (µM) | CA-IX Ki (nM) |

| Ref | Donepezil | 0.022 | 4.5 | >200 (AChE) | N/A | N/A |

| Ref | Acetazolamide | N/A | N/A | N/A | >100 | 12.5 |

| PSP-01 | 4-F | 2.4 ± 0.1 | 15.2 ± 1.2 | 6.3 (AChE) | 18.5 | 45.0 |

| PSP-02 | 4-NO2 | 8.1 ± 0.5 | 1.1 ± 0.2 | 0.13 (BChE) | 4.2 | 8.5 |